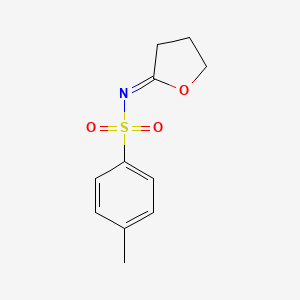

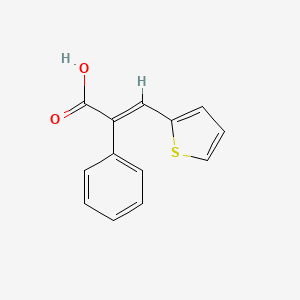

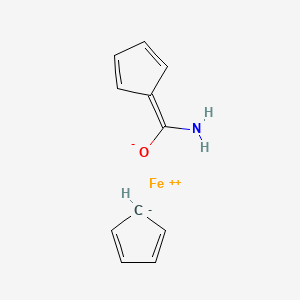

2-Phenyl-3-(2-thienyl)acrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenyl-3-(2-thienyl)acrylic acid

Synthesis Analysis

2-Phenyl-3-(2-thienyl)acrylic acid synthesis involves direct nitration of 3-(2-thienyl) acrylic acid obtained from 2-thiophenecarboxaldehyde without proceeding through the nitro-2-thiophenecarboxaldehyde diacetate stage, showcasing efficient synthesis routes for derivatives with potential antibacterial activity (Kimura, Yabuuchi, & Hisaki, 1962).

Molecular Structure Analysis

NMR spectral data indicate that compounds like 2-Phenyl-3-(2-thienyl)acrylic acids prefer the s-trans conformation, showcasing the structural tendencies of these compounds under analysis (Fisichella, Mineri, Scarlata, & Sciotto, 1975).

Chemical Reactions and Properties

The compound's derivatives have been explored for antimicrobial activities, revealing a structure-activity relationship that supports the development of new antimicrobials (Kimura et al., 1962).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the practical applications and handling of this compound, although specific studies on these parameters were not found in the current search.

Chemical Properties Analysis

The compound's reactivity, including its susceptibility to further functionalization and its behavior under various chemical conditions, is essential for its application in synthesis and material science. The research indicates a robust framework for synthesizing derivatives with significant biological activities (Kimura et al., 1962).

Potassium Titanium Oxalate Dihydrate

Synthesis Analysis

Potassium Titanium Oxalate Dihydrate can be synthesized through a controlled reaction involving potassium, titanium, and oxalic acid, leading to a compound with specific stoichiometry and hydration levels. This synthesis process is critical for preparing precursors for PZT type oxides (Boudaren, Bataille, Auffredic, & Louër, 2003).

Molecular Structure Analysis

The molecular structure, solved from powder diffraction data, showcases an orthorhombic symmetry with a specific arrangement of titanium, oxalate, and water molecules, contributing to its unique properties (Boudaren et al., 2003).

Chemical Reactions and Properties

The dehydration reaction kinetics of Potassium Titanium Oxalate Dihydrate have been explored, indicating a single-step, irreversible process. This understanding is crucial for thermal processing and applications of this material (Muraleedharan & Labeeb, 2012).

Physical Properties Analysis

Physical properties, including crystal structure and thermal behavior, have been thoroughly investigated, revealing the compound's stability and transformation under heating, crucial for its use in ceramics and materials science (Boudaren et al., 2003).

Aplicaciones Científicas De Investigación

Safety And Hazards

Propiedades

IUPAC Name |

(E)-2-phenyl-3-thiophen-2-ylprop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-9H,(H,14,15)/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTATITWHQRQBK-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-3-(2-thienyl)acrylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)